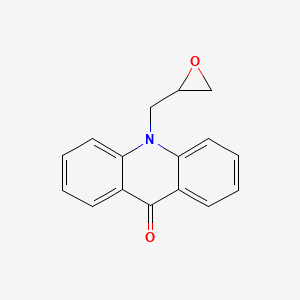

10-(Oxiran-2-ylmethyl)acridin-9(10H)-one

Description

Historical Trajectory of Acridine (B1665455) and Acridone (B373769) Core Structures in Chemical and Biomedical Inquiry

The story of acridine, the parent heterocycle of acridone, began in 1870 when it was first isolated from coal tar. wikipedia.org Initially, acridine derivatives were recognized for their vibrant colors and found use as dyes. rsc.org However, their biomedical potential was soon realized. At the turn of the 20th century, compounds like Acriflavine were developed and utilized for their antibacterial properties. researchgate.net The planar nature of the acridine ring system was identified as a key factor in its biological activity, allowing it to intercalate between the base pairs of DNA. nih.govoup.com This mechanism of action paved the way for the development of a host of biologically active molecules.

During World War II, acridine derivatives such as Quinacrine became crucial as antimalarial agents. rsc.orgmdpi.com The success of these early drugs spurred further research, leading to the synthesis and investigation of the related acridone scaffold. The introduction of a carbonyl group at position 9 transforms acridine into acridone, subtly altering its electronic properties and biological interactions while retaining the critical planar structure. This structural foundation proved essential for the development of anticancer agents, with amsacrine (B1665488) becoming a clinically significant topoisomerase inhibitor in the 1970s, cementing the role of this heterocyclic system in oncology. rsc.orgnih.gov

Contemporary Significance of the Acridone Scaffold in Molecular Research

In modern molecular research, the acridone scaffold is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. rsc.orgnih.gov This versatility has led to its extensive exploration in drug discovery and beyond. Acridone derivatives are actively being investigated for a wide array of therapeutic applications, including anticancer, antiviral, antimalarial, and neuroprotective agents. rsc.orgnih.govnih.gov

The planar acridone core is a potent DNA intercalator, a property that remains central to its use in developing anticancer drugs that inhibit topoisomerase and telomerase enzymes. researchgate.netjchps.com Researchers have synthesized numerous analogues, such as triazoloacridones, that have entered clinical studies for various cancers. rsc.org Beyond oncology, acridone derivatives are being developed as next-generation antimalarials with the potential to combat drug-resistant strains of Plasmodium parasites. malariaworld.org Furthermore, their ability to inhibit acetylcholinesterase has made them promising candidates for the treatment of Alzheimer's disease. rsc.org

The utility of the acridone scaffold also extends to materials science and chemical biology. Its inherent fluorescence is exploited in the design of sensors and probes for visualizing biomolecules and cellular processes. rsc.orgjchps.com This combination of potent bioactivity and useful photophysical properties makes the acridone nucleus a powerful and adaptable tool in the hands of chemists and biologists.

| Acridone Derivative Example | Primary Area of Research | Key Biological Target/Application |

| Amsacrine (m-AMSA) | Anticancer | Topoisomerase II inhibitor |

| Triazoloacridone (C-1305) | Anticancer | DNA intercalation, Topoisomerase inhibition |

| Acronycine | Anticancer | Broad anti-tumor activity |

| Quinacrine | Antimalarial, Antiprion | DNA intercalation, Parasite inhibition |

| Tacrine | Alzheimer's Disease | Acetylcholinesterase inhibitor |

| Elacridar | Anticancer | P-glycoprotein (MDR) inhibitor |

Academic Rationale for Investigating N-Substituted Acridone Systems

While the core acridone structure provides the foundational properties of planarity and fluorescence, modifications to its periphery are crucial for fine-tuning its biological activity, selectivity, and pharmacokinetic properties. nih.govingentaconnect.com The nitrogen atom at the 10-position (N10) of the acridone ring is a particularly attractive site for chemical modification. thieme-connect.de Substitution at this position does not disrupt the planar aromatic system essential for DNA intercalation but allows for the introduction of a wide variety of functional groups that can modulate the molecule's behavior. nih.govacs.org

Research has shown that the nature of the substituent at the N10 position can profoundly influence the compound's therapeutic potential. nih.gov By attaching different alkyl or aryl groups, scientists can alter the molecule's solubility, ability to cross cell membranes, and affinity for specific biological targets. nih.gov For example, N-substitution has been used to develop acridone derivatives that act as potent inhibitors of specific enzymes like microtubule affinity-regulating kinase 4 (MARK4), a target in cancer and tauopathies. nih.govacs.org Furthermore, attaching side chains can enhance interactions with the minor groove of DNA or with specific amino acid residues in an enzyme's active site, leading to increased potency and selectivity. mdpi.com This strategic modification allows for the creation of a diverse library of compounds from a single core scaffold, enabling systematic structure-activity relationship (SAR) studies to identify derivatives with optimized therapeutic profiles. acs.orgacs.org

Specific Focus on 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one as a Research Probe

The compound this compound represents a strategic convergence of two important chemical motifs: the fluorescent and biologically active acridone scaffold and the reactive epoxide functionality. chemicalbook.comechemhub.combldpharm.com This specific design is not arbitrary but is intended to create a specialized chemical tool for research purposes.

Epoxides, also known as oxiranes, are three-membered cyclic ethers characterized by significant ring strain. wikipedia.org This strain makes them highly reactive towards nucleophiles, such as the side chains of amino acids (e.g., cysteine, histidine) or sites on DNA bases. wikipedia.orgresearchgate.net In chemical biology, this reactivity is harnessed to create covalent probes and inhibitors. nih.gov

Unlike molecules that bind non-covalently and reversibly, an epoxide-containing probe can form a permanent covalent bond with its biological target. researchgate.netnih.gov This irreversible binding is advantageous for several reasons:

Target Identification: It allows researchers to permanently "tag" a target protein, facilitating its isolation and identification.

Enzyme Inhibition: It can lead to potent and long-lasting inhibition of enzyme activity.

Activity-Based Probing: It enables the design of activity-based protein profiling (ABPP) probes that react only with active enzymes in a complex biological sample.

The epoxide's ability to undergo ring-opening reactions upon nucleophilic attack makes it a versatile warhead for designing molecules that can map and modulate biological systems. nih.govnih.govresearchgate.net

The design of this compound integrates the distinct properties of its two core components into a single, multifunctional molecule. The acridone moiety serves as a "delivery system" and a "reporter." Its planar structure can guide the molecule to specific biological environments, such as the cell nucleus or DNA, through intercalation. nih.gov Its inherent fluorescence provides a built-in signal that could potentially be used to track the molecule's location within a cell or to report on its binding event.

The epoxide ring, attached to the N10 position via a flexible methylene (B1212753) linker, acts as the "warhead." figshare.com Once the acridone portion has guided the molecule to its target, the epoxide is positioned to react covalently with a nearby nucleophile. This conceptual design creates a powerful research probe. For instance, it could be used to:

Identify proteins that associate with DNA by intercalating and then covalently cross-linking to a nearby protein.

Act as a fluorescent, irreversible inhibitor of a specific enzyme, where the acridone scaffold provides binding affinity and the epoxide ensures permanent inactivation.

Probe for nucleophilic sites within specific cellular compartments, with the acridone's fluorescence reporting on where these covalent modification events occur.

The natural product acronycine, an acridone alkaloid with anti-tumor activity, is thought to be bioactivated in vivo to an epoxide form, highlighting the biological relevance of this chemical combination. researchgate.net Thus, this compound is a rationally designed chemical entity created to explore and manipulate biological systems with high specificity and permanence.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-(oxiran-2-ylmethyl)acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16-12-5-1-3-7-14(12)17(9-11-10-19-11)15-8-4-2-6-13(15)16/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMZERAQRFRQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434974 | |

| Record name | 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150389-84-7 | |

| Record name | 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms and Biological Targets Investigated for 10 Oxiran 2 Ylmethyl Acridin 9 10h One and Structural Analogues

Deoxyribonucleic Acid (DNA) Interaction and Intercalation Mechanisms

The biological activity of acridine (B1665455) derivatives is largely attributed to their planar aromatic structure, which allows them to intercalate into the double-stranded DNA structure, thereby interfering with cellular machinery. nih.gov This interaction can disrupt normal DNA function by blocking the DNA starter required by polymerases for RNA and DNA synthesis, ultimately inhibiting protein synthesis. mdpi.com

Acridine and its analogues primarily interact with DNA through non-covalent means, including intercalation and groove binding. Intercalation involves the insertion of the planar acridine ring system between adjacent base pairs of the DNA double helix. nih.govresearchgate.net This mode of binding is stabilized by van der Waals forces and can be supplemented by ionic bonds between the compound and the phosphate (B84403) backbone of DNA. mdpi.com

Computational studies have revealed that acridine interacts with DNA through hydrogen bonds and van der Waals forces. nih.gov The binding affinity of acridone (B373769) derivatives to DNA can be quantified by binding constants (K b ), with studies on N10-alkylated 2-bromoacridones showing values in the range of 0.3 to 3.9×10 5 M -1 . nih.gov Spectroscopic analyses, such as UV-Vis titrations and circular dichroism, are commonly employed to characterize these interactions. nih.govias.ac.in

While intercalation is a primary binding mode for many acridine derivatives, some compounds can also bind to the minor or major grooves of DNA. researchgate.netacs.orgnih.gov The specific mode of interaction can be influenced by the nature and position of substituents on the acridine core. nih.gov For instance, studies on acridine orange have shown that the binding mode can shift from external electrostatic interactions to intercalation depending on the DNA-to-dye concentration ratio. nih.gov The initial interaction of some intercalating drugs with DNA often begins with groove binding before transitioning to the more stable intercalative state. rsc.org

By intercalating into the DNA helix, acridine derivatives can significantly alter its topology. This structural modification can lead to the inhibition of crucial cellular processes like DNA replication and transcription. researchgate.netnih.gov The interference with these processes is a key mechanism behind the anticancer properties of many acridine analogues. nih.gov

For example, certain platinum-acridine hybrids have been shown to arrest the cell cycle in the S phase, leading to a substantial inhibition of DNA replication. nih.gov Similarly, the antimalarial and antipsychotic acridine derivatives, quinacrine and chlorpromazine, have been found to inhibit the replication of certain RNA viruses by interfering with various steps of the replication cycle, including translation and RNA-protein interactions. plos.org The inhibition of DNA synthesis can occur through the stabilization of cleavage complexes formed by enzymes like topoisomerases, leading to chromosomal breaks and subsequent cell death. microbenotes.com

The presence of an oxirane (epoxide) moiety, as seen in 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one, introduces the potential for covalent bond formation with DNA, leading to the formation of DNA adducts. bldpharm.com Epoxides are reactive electrophiles that can react with nucleophilic sites on DNA bases, such as the N7 position of guanine (B1146940). This covalent modification can lead to mutations and interfere with DNA replication and transcription.

The formation of DNA adducts is a known mechanism of genotoxicity for various chemical carcinogens. nih.gov For instance, formaldehyde, a simple aldehyde, can form DNA monoadducts and DNA-DNA cross-links. nih.gov While specific studies on the DNA adduct formation of this compound are not detailed in the provided search results, the chemical nature of the oxirane ring strongly suggests a potential for such reactions. The formation of DNA adducts can induce various types of mutations, including point mutations and frameshift mutations, depending on the specific adduct and the DNA repair mechanisms of the cell. nih.gov

Topoisomerase Enzyme Inhibition Studies

Topoisomerases are essential nuclear enzymes that regulate the topological state of DNA during replication, transcription, and recombination. tnstate.edu Acridine derivatives are well-known inhibitors of these enzymes, particularly topoisomerase II. nih.govnih.gov They can act as either topoisomerase inhibitors, which prevent the enzyme from binding to or cleaving DNA, or as topoisomerase poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks. mdpi.comwikipedia.org

Many acridine derivatives exhibit inhibitory activity against both topoisomerase I and topoisomerase II. nih.gov However, the degree of inhibition can vary between the two isozymes and among different structural analogues. For example, some novel 3,9-disubstituted acridines have shown a preference for inhibiting Topoisomerase I over Topoisomerase IIα. mdpi.com Conversely, certain benz[a]acridine derivatives have been found to be potent topoisomerase I poisons but lack activity against topoisomerase II. researchgate.net

The differential inhibition is often dependent on the specific substituents on the acridine ring. For instance, in a series of 2,9-disubstituted acridines, a 9-phenylbutyl derivative was found to be a potent inhibitor of human topoisomerase IIα at low concentrations. nih.gov Similarly, some acridine-thiosemicarbazone derivatives have demonstrated significant inhibition of topoisomerase IIα. mdpi.com

The mechanism of topoisomerase poisoning by acridone derivatives often involves the stabilization of the covalent topoisomerase-DNA cleavage complex. nih.govnih.govpnas.org This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks, which can trigger apoptosis and cell death. wikipedia.orgresearchgate.netembopress.org The planar acridine ring intercalates into the DNA, while side chains can interact with the topoisomerase enzyme, contributing to the stability of the ternary complex. mdpi.com

Some acridone derivatives, however, can act as covalent topoisomerase poisons. For example, novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones have been shown to form covalent adducts with topoisomerase IIα, likely at cysteine residues outside the active site. nih.gov This covalent modification enhances the enzyme-mediated DNA cleavage. The activity of these covalent poisons can be diminished by reducing agents, which is a key characteristic that distinguishes them from interfacial poisons like amsacrine (B1665488). nih.gov

Table of Mentioned Compounds

Exploration of Additional Molecular Targets

Beyond their well-documented ability to intercalate with DNA, acridone derivatives have been investigated for their capacity to interact with other critical cellular components. These explorations have revealed a broader spectrum of activity that contributes to their anticancer properties.

Telomerase, an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes, is overexpressed in the vast majority of human cancers, contributing to their immortality. The inhibition of telomerase is therefore a compelling strategy in cancer therapy. Acridone derivatives have emerged as significant candidates for telomerase inhibition, primarily through the stabilization of G-quadruplex structures in telomeric DNA.

The planar structure of the acridone core is well-suited to interact with and stabilize these four-stranded DNA structures, which can form in guanine-rich sequences like those found in telomeres. This stabilization prevents the telomerase enzyme from accessing and elongating the telomeres, ultimately leading to telomere shortening, cell cycle arrest, and apoptosis.

Studies on various acridone derivatives have demonstrated their potential as G-quadruplex stabilizers. For instance, the trisubstituted acridine compound BRACO-19 has been shown to reduce telomerase activity and induce long-term telomere shortening nih.gov. While direct studies on this compound are limited, the established activity of its structural analogues suggests that the acridone-epoxide scaffold could similarly engage with and stabilize G-quadruplexes, thereby modulating telomerase activity. It is understood that telomerase inhibitory activity alone may not be sufficient for cellular growth arrest at non-toxic concentrations; tight binding to G-quadruplexes is also a critical factor nih.gov.

| Compound/Class | Mechanism of Telomerase Modulation | Key Findings |

| Acridone Derivatives | G-quadruplex stabilization | The planar acridone core facilitates interaction with G-quadruplex DNA, leading to telomerase inhibition. |

| BRACO-19 (Acridine) | G-quadruplex stabilization | Reduces telomerase activity and leads to telomere attrition over time nih.gov. |

| Disubstituted Acridones | Telomerase inhibition | Show similar in vitro telomerase inhibitory activity to their acridine counterparts, but may have reduced G-quadruplex affinity nih.gov. |

Protein kinases are a large family of enzymes that play a central role in regulating numerous cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is a common feature of cancer, making them attractive targets for therapeutic intervention. Acridone derivatives have been shown to inhibit the activity of several protein kinases.

Recent research has identified acridone derivatives as potent inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4). To explore the structure-activity relationships, various derivatives of 2-methylacridone were synthesized and evaluated for their inhibitory effects on MARK4. Several of these compounds demonstrated significant inhibitory activity against this kinase.

Furthermore, the broader class of acridine derivatives has been found to inhibit other protein kinases. For example, some acridines act as inhibitors of Protein Kinase C (PKC), a family of kinases involved in signal transduction. The anticancer properties of acridones have also been linked to their interaction with other kinases such as AKT and cyclin-dependent kinases (CDKs), which are critical for cell cycle progression.

| Acridone Derivative Class | Target Kinase | Observed Effect |

| 2-Methylacridone Derivatives | MARK4 | High inhibitory activity against MARK4 kinase. |

| General Acridine Derivatives | Protein Kinase C (PKC) | Potent inhibition of PKC activity. |

| General Acridone Derivatives | AKT, CDKs | Implicated in the inhibition of these kinases, contributing to anticancer effects. |

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the regeneration of tetrahydrofolate from dihydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, the building blocks of DNA, and is therefore vital for rapidly proliferating cells, including cancer cells. DHFR is a well-established target for a class of anticancer drugs known as antifolates.

Recent studies have identified acridone derivatives as a new class of DHFR inhibitors. A notable example is the structural analogue, (S)-oxiran-2-ylmethyl 9-oxo-9,10-dihydroacridine-4-carboxylate, which has demonstrated significant tumor growth inhibitory activity by targeting DHFR nih.gov. This compound exhibited an average GI50 of 0.3 μM across a panel of 60 human cancer cell lines nih.gov. The interaction of this acridone derivative with DHFR was confirmed through enzyme immunoassays, as well as molecular docking and molecular dynamic studies nih.gov. These findings strongly suggest that the acridone-epoxide scaffold, as seen in this compound, has the potential to act as a DHFR inhibitor.

| Compound | Target Enzyme | Key Findings |

| (S)-oxiran-2-ylmethyl 9-oxo-9,10-dihydroacridine-4-carboxylate | Dihydrofolate Reductase (DHFR) | Potent tumor growth inhibitory activity with an average GI50 of 0.3 μM. Interactions with DHFR were confirmed by multiple analytical methods nih.gov. |

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and one of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). These transporters function as drug efflux pumps, actively removing chemotherapeutic agents from cancer cells and thereby reducing their efficacy.

Acridone derivatives have been investigated for their ability to modulate the activity of P-gp and reverse MDR. The planar, lipophilic nature of the acridone scaffold is thought to facilitate its interaction with the transmembrane domains of P-gp, either as a competitive inhibitor or as a modulator of its ATPase activity. This inhibition of P-gp's efflux function leads to an increased intracellular accumulation of co-administered anticancer drugs, restoring their cytotoxic effects in resistant cancer cells.

Cellular Responses Induced by Acridone-Epoxide Compounds in Experimental Models

The interaction of acridone-epoxide compounds with their molecular targets triggers a cascade of cellular events that ultimately determine the fate of the cancer cell. These responses often involve perturbations of the cell cycle and the induction of programmed cell death, or apoptosis.

Analysis of Cell Cycle Perturbations and Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell division. Disruptions to this cycle can lead to the inhibition of cell proliferation and are a common mechanism of action for many anticancer drugs. Acridone derivatives have been shown to induce cell cycle arrest at different phases, depending on the specific compound and cell type.

For instance, the DHFR inhibitor (S)-oxiran-2-ylmethyl 9-oxo-9,10-dihydroacridine-4-carboxylate was found to cause cell cycle arrest in the G2/M phase in C6 Glioma cells nih.gov. This suggests that the compound interferes with processes necessary for entry into or progression through mitosis. Similarly, other acridone analogues, such as imidazoacridinones, have also been reported to induce a G2 phase block in the cell cycle. This G2 arrest prevents the cell from entering mitosis, providing an opportunity for DNA repair or, if the damage is too severe, for the initiation of apoptosis.

| Compound/Class | Cell Line | Effect on Cell Cycle |

| (S)-oxiran-2-ylmethyl 9-oxo-9,10-dihydroacridine-4-carboxylate | C6 Glioma | Arrest in G2/M phase nih.gov. |

| Imidazoacridinones | L1210 | Preferential and complete arrest in the G2 phase. |

Research into Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Research into this compound and its structural analogues has revealed their capability to trigger this cellular suicide program through various signaling pathways.

Acridine derivatives, in general, have been shown to activate the tumor suppressor protein p53. nih.gov This activation is a crucial event, as p53 plays a central role in orchestrating the apoptotic response to cellular stress, including DNA damage. nih.gov Studies on related acridone compounds have demonstrated that their cytotoxic effects are indeed mediated by the induction of apoptosis. For instance, a new series of 9(10H)-acridinone-1,2,3-triazole derivatives were synthesized and found to induce apoptosis in human breast cancer cell lines. nih.gov The apoptotic induction by the most potent of these compounds was confirmed through acridine orange/ethidium (B1194527) bromide and Annexin V-FITC/propidium (B1200493) iodide double staining methods. nih.gov

Furthermore, the apoptotic cascade often involves the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members. Research has indicated that acridine derivatives can modulate the balance of these proteins to favor apoptosis. nih.gov Specifically, the knockout of Bax, a direct transcriptional target of p53, has been shown to block the cell death induced by acridine derivatives, highlighting the critical role of the intrinsic apoptotic pathway. nih.gov

Some acridone analogues have been found to induce apoptosis by inhibiting tubulin polymerization. nih.gov This disruption of the cytoskeleton leads to cell cycle arrest at the G2/M phase, which subsequently triggers the apoptotic program. nih.gov The table below summarizes key findings from studies on apoptosis induction by acridone derivatives.

| Compound Class | Apoptosis Induction Mechanism | Key Proteins Involved | Cell Lines Studied |

| Acridine Derivatives | Activation of p53 pathway | p53, Bax | Tumor cells |

| 9(10H)-acridinone-1,2,3-triazoles | Intrinsic apoptosis pathway | Caspases | MCF-7, T-47D, MDA-MB-231 |

| 10-(4-Phenylpiperazine-1-carbonyl)acridin-9(10H)-ones | Inhibition of tubulin polymerization, cell cycle arrest | Tubulin | K562 leukemia cells |

Mechanisms of Reactive Oxygen Species (ROS) Generation and Induced Oxidative Stress

Reactive oxygen species (ROS) are highly reactive chemical molecules that can cause significant damage to cellular components like DNA, proteins, and lipids when present in excess, a condition known as oxidative stress. nih.govwikipedia.org Several studies have indicated that the biological activity of acridone derivatives may be linked to their ability to generate ROS and induce oxidative stress in cancer cells.

The pro-oxidant activity of compounds like acridine chalcones has been demonstrated to involve an increase in the production of ROS and reactive nitrogen species (RNS), as well as superoxide. nih.gov This surge in reactive species can overwhelm the cellular antioxidant defense mechanisms, leading to mitochondrial dysfunction, DNA damage, and ultimately, apoptosis. nih.gov The role of ROS in the antiproliferative effects of these compounds is underscored by the observation that co-treatment with a strong antioxidant, N-acetyl cysteine (NAC), can significantly attenuate these effects. nih.gov

While some acridine-based drugs are known to bind to DNA through intercalation, their antitumor activity may also stem from their participation in electron transfer reactions with the DNA double helix, which can lead to the formation of ROS. researchgate.net This suggests that the induction of oxidative stress might be a more general mechanism of action for this class of compounds. The generation of ROS in biological systems can occur through various enzymatic and non-enzymatic reactions, often as a by-product of normal cellular metabolism. nih.govnih.govresearchgate.net However, an imbalance in this process can lead to pathological conditions. nih.gov

The table below outlines the observed effects related to ROS generation and oxidative stress for acridone analogues.

| Compound/Analog | Observed Effect | Consequence |

| Acridine Chalcone 1C | Increased ROS/RNS and superoxide production | Mitochondrial dysfunction, DNA damage, apoptosis |

| Acridine-based drugs | Potential for electron transfer with DNA | Generation of ROS, contribution to antitumor activity |

Epoxide Reactivity in Biological Contexts

The presence of a highly strained three-membered oxirane ring makes epoxides, including the oxirane moiety of this compound, highly reactive towards a variety of nucleophiles. wikipedia.orgnih.gov This reactivity is central to their biological activity, as it allows them to form covalent bonds with endogenous biomolecules.

Studies on Epoxide Ring Opening Reactions with Endogenous Biomolecules (e.g., Proteins, Nucleic Acids)

The electrophilic nature of the epoxide ring makes it susceptible to nucleophilic attack from various biological macromolecules. mdpi.com Ring-opening reactions of epoxides can occur with nucleophiles such as amines, thiols, and alcohols, which are abundant in proteins and nucleic acids. wikipedia.orgresearchgate.netnih.gov These reactions are typically SN2-type nucleophilic substitutions, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a stable covalent adduct. researchgate.netchemistrysteps.com

The alkylation of DNA by epoxides is a significant mechanism of their genotoxicity and, in some cases, their anticancer activity. researchgate.netnih.gov The guanine-N7 position in DNA is a particularly strong nucleophile and a common target for alkylating agents. researchgate.netnih.gov The formation of DNA adducts can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.netnih.gov Similarly, the reaction of epoxides with nucleophilic residues in proteins, such as cysteine and histidine, can lead to the inactivation of enzymes and disruption of cellular signaling pathways.

The regioselectivity of the epoxide ring-opening reaction, meaning which of the two carbon atoms is attacked, can be influenced by both steric and electronic factors of the epoxide and the attacking nucleophile. chemistrysteps.com In biological systems, these reactions can be catalyzed by enzymes such as epoxide hydrolases. springernature.com

The table below summarizes the types of interactions between epoxides and endogenous biomolecules.

| Biomolecule | Nucleophilic Site(s) | Consequence of Reaction |

| DNA | Guanine-N7, Adenine-N3 | Formation of DNA adducts, potential for mutagenesis and cytotoxicity |

| Proteins | Cysteine (thiol group), Histidine (imidazole ring), Lysine (amino group) | Alteration of protein structure and function, enzyme inhibition |

Investigation of the Stability and Hydrolysis of the Oxirane Moiety in Biological Media and its Implications for Activity

The rate of hydrolysis can be influenced by pH, with acid catalysis generally accelerating the reaction. nih.gov In acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. chemistrysteps.com The stability of the epoxide is also affected by the substituents on the oxirane ring; electron-donating groups can stabilize the transition state of the ring-opening reaction. researchgate.net

The hydrolysis of the oxirane moiety is a detoxification pathway, as the resulting diol is typically less reactive and more easily excreted. nih.gov However, the stability of the epoxide must be sufficient to allow the compound to reach its biological target before being hydrolyzed. Therefore, a balance between reactivity and stability is crucial for the biological efficacy of epoxide-containing molecules. The hydrolysis of epoxides is an important consideration in understanding their bioactivity, as it competes with the desired alkylation reactions with target biomolecules. researchgate.netnih.gov

The following table details factors influencing the stability of the oxirane moiety in biological media.

| Factor | Effect on Stability | Implication for Activity |

| pH | Decreased stability in acidic conditions (acid-catalyzed hydrolysis) | May affect the compound's half-life and distribution in different cellular compartments |

| Substituents | Electron-donating groups can decrease stability | Modulates the reactivity and target specificity of the compound |

| Enzymatic Degradation | Epoxide hydrolases catalyze hydrolysis | A key metabolic pathway that can reduce the effective concentration of the active compound |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 10 Oxiran 2 Ylmethyl Acridin 9 10h One Analogues

Influence of Acridone (B373769) Core Substitutions on Biological Activity Profiles

Research into various acridone derivatives has revealed distinct patterns. For instance, the presence and positioning of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups have a profound impact on cytotoxicity. Studies on acridone alkaloids isolated from Atalantia monophyla demonstrated that replacing a hydroxyl group with a methoxy group at position 3 of the acridone ring tended to decrease cytotoxic activity against LNCaP prostate cancer cells. nih.gov Conversely, substituting a methoxy group at position 4 with a hydroxyl group enhanced cytotoxicity. nih.gov In a separate study focusing on antipsoriatic agents, a 1,3-dihydroxy substitution pattern on the acridone scaffold resulted in the most potent inhibitor of keratinocyte growth, with an efficacy comparable to the clinical drug anthralin. sigmaaldrich.com

The electronic properties of substituents are also critical. The introduction of electron-withdrawing groups can alter the acridine's neutrality at physiological pH, which in turn can affect its cytotoxicity and selective antitumor activity. nih.gov Halogenation of the acridone core is another strategy that has been explored to modulate anticancer potential. nih.gov

The following table summarizes the observed influence of specific substitutions on the acridone core on the biological activity of various analogue series.

| Substitution Position | Substituent | Observed Effect on Biological Activity | Cell Line/Target | Reference |

| C-3 | -OH to -OCH3 | Diminished cytotoxicity | LNCaP | nih.gov |

| C-4 | -OCH3 to -OH | Enhanced cytotoxicity | LNCaP | nih.gov |

| C-1, C-3 | Dihydroxy (-OH) | Potent inhibition of proliferation | Human Keratinocytes | sigmaaldrich.com |

| C-1, C-8 | Dihydroxy (-OH) | Marginally active | Human Keratinocytes | sigmaaldrich.com |

| Various | Halogenation | Modulated anticancer activity | Various cancer cell lines | nih.gov |

These findings underscore the sensitivity of the acridone scaffold to substitution, allowing for the fine-tuning of biological activity through precise chemical modifications.

Impact of N-Substituent Chemical Variations on Molecular Interactions and Biological Outcomes

The nitrogen atom at the 10-position of the acridone ring offers a prime site for chemical modification, and the nature of the substituent at this position plays a pivotal role in defining the molecule's biological interactions and outcomes. The N-10 substituent can influence properties such as solubility, cell permeability, and the orientation of the molecule within a biological target's binding site.

Studies have shown that even simple alkyl substitutions can significantly alter biological activity. In a series of 10-substituted hydroxy-10H-acridin-9-ones, an N-methyl group in conjunction with a 1,3-dihydroxy arrangement on the core produced the most potent inhibitor of keratinocyte hyperproliferation. nih.gov Similarly, the substitution of a methyl group at the N-10 position of certain acridone alkaloids was found to increase cytotoxic activity. nih.gov Larger substituents, such as a benzyl (B1604629) group at the N-10 position, have also yielded compounds with growth inhibitory activity in the low micromolar range against human keratinocytes. nih.gov

The N-10 substituent can also serve as an anchor for more complex side chains designed to enhance interactions with specific targets. For example, acridone derivatives with appended substituents at the N-10 position have been investigated for their ability to modulate multi-drug resistance (MDR) in cancer cells. nih.gov These modifications are intended to interfere with efflux pumps or other resistance mechanisms, highlighting the versatility of the N-10 position in designing multi-functional agents.

The table below illustrates the impact of different N-10 substituents on the biological outcomes of acridone analogues.

| N-10 Substituent | Core Substitution Pattern | Biological Outcome | Cell Line/Target | Reference |

| Methyl | 1,3-Dihydroxy | Potent antiproliferative activity | Human Keratinocytes | nih.gov |

| Methyl | Various Alkaloids | Increased cytotoxicity | LNCaP | nih.gov |

| Benzyl | Hydroxy-substituted | Micromolar range growth inhibition | Human Keratinocytes | nih.gov |

| Acetyl | 3,4-Dimethyl | Significant antibacterial activity | P. aeruginosa, E. coli | nih.gov |

| Various Side Chains | Unspecified | Modulation of multi-drug resistance | Cancer cell lines | nih.gov |

These examples demonstrate that chemical variation at the N-10 position is a powerful strategy for modulating the biological profile of acridone-based compounds.

Significance of the Oxirane Moiety's Presence and Stereochemistry in Modulating Biological Activity

The oxirane (epoxide) ring is a key pharmacophore in many biologically active molecules, and its presence in 10-(oxiran-2-ylmethyl)acridin-9(10H)-one analogues is critical for certain activities. This strained three-membered ring can act as an electrophile, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in biological macromolecules like enzymes and proteins. This covalent modification can lead to irreversible inhibition of the target, often resulting in potent biological effects.

A study evaluating a series of acridone-based compounds bearing 1,2-epoxypropyl substituents demonstrated the essential function of the epoxide in mediating antimicrobial activity against MRSA and MSSA bacterial strains. biorxiv.orgresearchgate.net The corresponding ring-opened diol analogues, where the epoxide was hydrolyzed, were found to be devoid of activity. biorxiv.orgresearchgate.net This stark difference highlights that the intact oxirane ring is indispensable for the observed antibacterial effect.

Furthermore, the number of epoxide groups on the scaffold was found to be a critical parameter. The study revealed that bis-epoxy derivatives exhibited the peak antibacterial activity, while the addition of a third epoxy group led to a decrease in both activity and toxicity to healthy cells. biorxiv.orgresearchgate.net This suggests an optimal balance between reactivity and molecular recognition is required for maximum efficacy.

| Compound Type | Number of Epoxide Groups | Observed Antimicrobial Activity | Reference |

| Acridone Analogue | 1 | Limited activity | researchgate.net |

| Acridone Analogue | 2 | Good activity (Peak) | biorxiv.orgresearchgate.net |

| Acridone Analogue | 3 | Decreased activity | biorxiv.orgresearchgate.net |

| Ring-Opened Diol Analogue | 0 | Devoid of activity | biorxiv.orgresearchgate.net |

While direct studies on the stereochemistry of the oxirane moiety in acridone analogues are limited, the role of chirality is a well-established principle in pharmacology. nih.gov The spatial arrangement of atoms (stereochemistry) can be crucial for the recognition and binding of a molecule to its biological target. nih.govresearchgate.net It is highly probable that the stereoisomers of this compound would exhibit different biological activities, as the orientation of the epoxide ring would affect its accessibility and reactivity towards a target nucleophile. One isomer may fit optimally into a binding pocket, leading to efficient covalent modification, while the other may bind poorly or not at all.

Rational Design Principles for Optimizing Acridone-Epoxide Derivatives for Specific Research Hypotheses

The collective SAR and SMR data provide a foundation for the rational design of new acridone-epoxide derivatives tailored for specific biological investigations. The goal of rational design is to move beyond random screening and instead use structural information to create molecules with enhanced potency, selectivity, or novel mechanisms of action.

Key principles for the optimization of acridone-epoxide derivatives include:

Target-Specific Core Substitution: The acridone core should be substituted to optimize interactions with the intended biological target. For example, to design novel antiproliferative agents against keratinocytes, a 1,3-dihydroxy substitution pattern could be a promising starting point. sigmaaldrich.com For anticancer applications, incorporating groups that enhance DNA intercalation or inhibit specific kinases could be pursued. researchgate.net

Modulation of Physicochemical Properties via N-10 Substitution: The N-10 substituent can be modified to improve crucial drug-like properties. Small alkyl groups might be used to enhance lipophilicity and cell membrane permeability, while incorporating polar or ionizable groups could improve aqueous solubility. For targeting intracellular proteins, the N-10 position can be used to attach moieties that facilitate cellular uptake.

Strategic Use of the Epoxide Moiety: The epoxide's role as a covalent modifier is central. For developing potent, irreversible inhibitors (e.g., for antimicrobial or anticancer purposes), the epoxide is essential. researchgate.net Design efforts could focus on optimizing its placement and reactivity. The finding that bis-epoxy compounds show superior antibacterial activity suggests that multi-warhead designs could be a fruitful strategy. biorxiv.org Conversely, if a non-covalent mechanism is desired, the epoxide could be replaced with a non-reactive isostere.

Stereochemical Control: Synthesis of stereochemically pure enantiomers of the oxirane moiety is a critical design principle. nih.gov Separating and testing individual isomers is necessary to identify the more active and potentially less toxic stereoisomer, a crucial step in developing selective therapeutic agents.

By integrating these principles, researchers can formulate specific hypotheses and design focused libraries of acridone-epoxide derivatives. For example, to test the hypothesis that dual inhibition of a specific kinase and DNA replication is synergistic, one could design a molecule combining a known kinase-inhibiting substitution pattern on the acridone core with the N-10 oxiran-2-ylmethyl group to act as a DNA alkylating agent. This hypothesis-driven approach accelerates the discovery of novel chemical probes and potential therapeutic leads.

Advanced Spectroscopic and Analytical Methodologies Employed in Acridone Epoxide Research

Calorimetric Methods for Thermodynamic Binding Analysis

Isothermal Titration Calorimetry (ITC) for Enthalpy and Entropy Contributions to Binding

Further research and publication of studies specifically investigating the interactions of 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one with DNA and proteins are required to provide the detailed scientific content requested.

Electrophoretic Assays for Enzyme Inhibition Studies

Electrophoretic techniques are fundamental in studying the interaction of compounds with enzymes, particularly those involved in DNA metabolism.

Agarose (B213101) gel electrophoresis is a cornerstone technique for assessing the activity of DNA topoisomerases and evaluating the inhibitory potential of compounds like this compound. nih.govnih.gov These enzymes alter the topological state of DNA, for example, by relaxing supercoiled plasmids. nih.govdntb.gov.ua The principle of the assay is based on the differential migration of various DNA topoisomers through an agarose gel. nih.gov Supercoiled plasmid DNA is compact and migrates faster than its relaxed counterpart.

In a typical topoisomerase I inhibition assay, supercoiled plasmid DNA (e.g., pBR322) is incubated with the enzyme in the presence and absence of the test compound. researchgate.netresearchgate.net Topoisomerase I relaxes the supercoiled DNA, causing it to migrate more slowly in the gel. nih.gov An inhibitor will prevent this relaxation, resulting in the DNA remaining in its supercoiled form. The various forms of DNA—supercoiled, relaxed, and nicked—can be separated and visualized by staining with an intercalating dye like ethidium (B1194527) bromide under UV light. nih.govnih.gov

Similarly, topoisomerase II activity can be assayed by its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. nih.gov The large kDNA network cannot enter the agarose gel, but upon decatenation by topoisomerase II, the released minicircles can migrate and are observed as a discrete band. nih.gov Inhibitors of topoisomerase II prevent this decatenation. Some compounds, known as topoisomerase poisons, stabilize the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks, which can also be quantified using electrophoretic methods. nih.gov

| Reaction Component | Observed DNA Form(s) | Interpretation |

|---|---|---|

| Supercoiled DNA (Control) | Fast-migrating band (Supercoiled) | Unrelaxed DNA starting material |

| Supercoiled DNA + Topo I | Slow-migrating band (Relaxed) | Normal enzyme activity |

| Supercoiled DNA + Topo I + Inhibitor (e.g., Acridone-Epoxide) | Fast-migrating band (Supercoiled) | Inhibition of enzyme's relaxation activity |

| Supercoiled DNA + Topo I + Poison (e.g., Camptothecin) | Smeared bands, Nicked/Linear forms | Stabilization of cleavage complex, DNA breakage |

Advanced Mass Spectrometry for Metabolite Profiling and Covalent Adduct Identification

Mass spectrometry (MS) is a powerful analytical tool used to identify and quantify molecules based on their mass-to-charge ratio. In the context of acridone-epoxide research, it is invaluable for identifying metabolites and confirming the formation of covalent adducts with target proteins. mdpi.comnih.gov

For metabolite profiling, biological samples (e.g., serum, cell lysates) are analyzed to obtain a snapshot of the metabolites present. researchgate.net Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS (UHPLC-MS) allow for the separation and identification of a wide range of metabolites. researchgate.net This can reveal how this compound is metabolized by cells, identifying products of enzymatic reactions such as hydroxylation or conjugation. osti.gov

The epoxide moiety of this compound is chemically reactive and can form covalent bonds with nucleophilic residues (like cysteine or lysine) on proteins. nih.gov MS is the primary method for confirming such covalent adduct formation. mdpi.com In a typical experiment, the target protein is incubated with the compound, and the resulting mixture is analyzed. The formation of a covalent adduct is detected as a specific mass increase in the protein, corresponding to the molecular weight of the bound compound. mdpi.comresearchgate.net Further analysis using tandem MS (MS/MS) involves fragmenting the modified protein or its peptides to pinpoint the exact amino acid residue that has been modified. mdpi.com

| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Conclusion |

|---|---|---|---|---|

| Target Protein (Unmodified) | 19500.0 | 19500.2 | N/A | Control protein mass |

| Target Protein + this compound | 19765.3 | 19765.5 | +265.3 | Covalent adduct formed (Mass of compound = 265.3 Da) |

Flow Cytometry for Cell Cycle and Apoptosis Analysis in Research Models

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of individual cells within a heterogeneous population. bio-rad-antibodies.com It is extensively used to assess the effects of compounds on fundamental cellular processes like the cell cycle and apoptosis (programmed cell death). nih.gov

For cell cycle analysis, cells are treated with the compound of interest, harvested, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 7-amino-actinomycin D (7-AAD). nih.govresearchgate.net The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry analysis then generates a histogram showing the distribution of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). researchgate.netnih.gov This allows researchers to determine if a compound induces cell cycle arrest at a specific phase. Acridine (B1665455) orange is another dye that can be used, as it helps distinguish between non-cycling (G0) and cycling (G1) cells. bohrium.commiltenyibiotec.com

To detect apoptosis, flow cytometry assays often use a combination of Annexin V and a viability dye like PI. nih.gov In early apoptosis, the cell membrane phospholipid phosphatidylserine (B164497) flips from the inner to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. dntb.gov.ua PI is unable to cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. nih.gov This dual staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). bio-rad-antibodies.com

| Treatment Group | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| Control (Untreated) | 55.2% | 30.5% | 14.3% |

| This compound | 25.1% | 15.8% | 59.1% |

Future Research Directions and Unexplored Avenues for 10 Oxiran 2 Ylmethyl Acridin 9 10h One

Development of Next-Generation Acridone-Epoxide Hybrid Structures for Targeted Research

The development of novel hybrid drugs is a rapidly advancing field in medicinal chemistry, aiming to combine different pharmacophores to create molecules with enhanced efficacy, better target selectivity, and reduced side effects. nih.gov Building upon the foundational structure of 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one, future research should focus on the rational design and synthesis of next-generation acridone-epoxide hybrids.

One promising direction is the strategic modification of the acridone (B373769) ring. The introduction of various substituents, such as electron-donating or electron-withdrawing groups, at different positions on the aromatic system could significantly influence the compound's electronic properties, and consequently, its biological activity and target interactions. researchgate.net For instance, the synthesis of derivatives with substitutions known to enhance anticancer activity in other acridone compounds could lead to more potent molecules. nih.gov

Furthermore, the exploration of different linker chemistries to connect the acridone and epoxide moieties could yield compounds with altered flexibility and spatial orientation, potentially improving their binding affinity to specific biological targets. The synthesis of a library of these second-generation hybrid structures would provide a valuable resource for structure-activity relationship (SAR) studies, enabling the identification of key structural features for optimal activity.

Table 1: Proposed Modifications for Next-Generation Acridone-Epoxide Hybrids

| Modification Site | Proposed Substituents/Changes | Rationale |

| Acridone Ring | Nitro, Amino, Halogen, Methoxy (B1213986) groups | Modulate electronic properties and lipophilicity to enhance target binding and cellular uptake. |

| Linker | Variation in length and flexibility | Optimize spatial orientation for improved interaction with target proteins. |

| Epoxide Moiety | Introduction of stereospecificity | Investigate enantioselective interactions with chiral biological targets. |

Identification and Validation of Novel Molecular Targets and Signaling Pathways

A critical aspect of realizing the therapeutic potential of this compound is the identification and validation of its molecular targets and the signaling pathways it modulates. While acridone derivatives are known to interact with various biomolecules, including DNA and topoisomerase enzymes, the specific targets of this hybrid compound remain largely unexplored. tnstate.edunih.gov

Modern chemical proteomics approaches offer powerful tools for target deconvolution. nih.govresearchgate.net Techniques such as affinity-based pull-down assays and label-free methods like Drug Affinity Responsive Target Stability (DARTS) can be employed to identify proteins that directly bind to this compound. nih.govresearchgate.net

Once potential targets are identified, validation is crucial. This can be achieved through a combination of in vitro binding assays, enzymatic assays, and cellular thermal shift assays (CETSA). Subsequently, investigating the downstream effects of target engagement on cellular signaling pathways will provide a deeper understanding of the compound's mechanism of action. Transcriptomics and proteomics analyses of cells treated with the compound can reveal alterations in gene and protein expression, shedding light on the affected pathways. bohrium.com

Exploration of the Specific Reactivity of the Oxirane Moiety for Chemical Probe Development and Targeted Biomolecule Modification

The oxirane ring is a key feature of this compound, offering a site for covalent modification of biological macromolecules. researchgate.net This reactivity can be harnessed for the development of sophisticated chemical probes to study biological systems. By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, into the acridone-epoxide structure, researchers can create probes for visualizing and isolating target proteins. unimi.it

These chemical probes would be invaluable for in-situ target engagement studies, allowing for the direct visualization of the compound's interaction with its target within a cellular context. Furthermore, the specific reactivity of the epoxide can be exploited for targeted biomolecule modification. For example, the compound could be used to selectively label and inhibit the function of a target protein, providing a powerful tool for studying its role in cellular processes. researchgate.net

The development of such probes requires a thorough understanding of the oxirane ring's reactivity towards different nucleophilic amino acid residues on proteins, such as cysteine, histidine, and lysine. Kinetic studies and mass spectrometry-based proteomics can be employed to characterize the adduction sites and the efficiency of the covalent modification.

Integration of Multidisciplinary Computational and Experimental Methodologies for Comprehensive Insights

A synergistic approach that integrates computational modeling with experimental validation is essential for a comprehensive understanding of this compound. tandfonline.comtandfonline.com In silico methods can provide valuable insights into the compound's properties and interactions, guiding the design of more focused and efficient laboratory experiments.

Molecular docking studies can be used to predict the binding modes of the compound with potential protein targets, helping to prioritize candidates for experimental validation. iajpr.comijper.org These studies can also inform the design of new derivatives with improved binding affinities. tandfonline.comresearchgate.net

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the ligand-protein complex, providing information on the stability of the interaction and the conformational changes induced upon binding. tandfonline.com Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of acridone-epoxide derivatives with their biological activities, leading to predictive models for designing more potent compounds. nih.gov

Table 2: Integrated Computational and Experimental Workflow

| Computational Method | Experimental Validation | Objective |

| Molecular Docking | In vitro binding assays (e.g., SPR, ITC) | Identify and validate direct protein targets. |

| Molecular Dynamics Simulations | X-ray crystallography, NMR spectroscopy | Elucidate the dynamic nature of the ligand-target interaction. |

| QSAR Modeling | Synthesis and biological evaluation of new derivatives | Develop predictive models for designing more potent compounds. |

By combining these computational approaches with robust experimental validation, researchers can accelerate the exploration of this compound's therapeutic potential and pave the way for the development of novel targeted therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one?

- Methodology : The compound is typically synthesized via nucleophilic alkylation or epoxide ring-opening reactions. For example, heating acridinone derivatives with epoxide precursors (e.g., epichlorohydrin) in polar aprotic solvents (e.g., DMF) at 70–100°C for 12–24 hours, followed by purification via column chromatography or recrystallization. Yields range from 22% to 80%, depending on substituent steric effects and reaction conditions .

- Key steps :

- Use of NaH or KOH as a base to deprotonate reactive sites.

- Characterization via H NMR (e.g., δ 2.63–4.52 ppm for epoxide protons) and HRMS (e.g., [M+H] at m/z 340.1184) .

Q. How is the structural integrity of this compound confirmed?

- Methodology : Multimodal spectroscopic analysis:

- H/C NMR : Assign epoxide protons (δ 2.6–4.5 ppm) and acridinone aromatic protons (δ 6.3–8.3 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- HRMS : Confirm molecular weight with <5 ppm error .

- X-ray crystallography : Refinement via SHELX software to resolve bond angles and torsional strain in the epoxide-acridinone system .

Q. What are the primary applications of this compound in academic research?

- Photophysical materials : Serves as a rigid acceptor in thermally activated delayed fluorescence (TADF) emitters due to its orthogonal conformation, achieving narrow emission spectra (FWHM ~55 nm) and high photoluminescence quantum yields (PLQY >90%) .

- Biological studies : Derivatives exhibit anti-MRSA/MSSA activity, with MIC values <10 µg/mL in some cases .

Advanced Research Questions

Q. How can synthetic yields of epoxide-functionalized acridinones be optimized?

- Methodology :

- Solvent optimization : Use DMSO or DMF for improved solubility of aromatic intermediates .

- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

- Temperature control : Gradual heating (70→100°C) reduces side reactions like epoxide ring-opening .

- Case study : Substituting methyl groups with bulkier isopropyl groups increased yield from 22% to 80% by reducing steric hindrance .

Q. How to resolve spectral contradictions in NMR assignments for complex derivatives?

- Methodology :

- Isotopic labeling : Use F-labeled analogs to simplify H NMR interpretation in fluorinated derivatives .

- Computational prediction : Compare experimental H NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .

- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange in epoxide moieties .

Q. What strategies enhance TADF efficiency in acridinone-based materials?

- Methodology :

- Donor engineering : Attach phenoxazine or carbazole donors at 3,6-positions to stabilize charge-transfer states and boost reverse intersystem crossing (RISC) rates (e.g., ) .

- Rigidity enhancement : Leverage the acridinone core’s planar structure to minimize non-radiative decay, achieving PLQY >94% .

Q. How to evaluate thermal stability for high-temperature applications?

- Methodology :

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >250°C for acridinone-epoxide hybrids) .

- Differential scanning calorimetry (DSC) : Measure melting points and phase transitions. For example, derivatives with methoxy substituents show C .

Q. What computational tools predict reactivity in acridinone-epoxide systems?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.